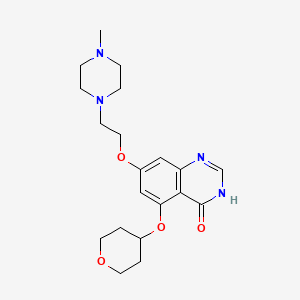

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Description

Historical Context of Quinazolin-4(3H)-one Derivatives

The development of quinazolin-4(3H)-one compounds traces its origins to the pioneering work of Griess in 1869, who prepared the first quinazoline derivative through the reaction of cyanogens with anthranilic acid. This initial discovery, originally termed bicyanoamido benzoyl, laid the foundation for what would become one of the most important heterocyclic scaffolds in medicinal chemistry. The systematic study of quinazolines gained momentum when Bischler and Lang obtained quinazoline through decarboxylation of the 2-carboxy derivative, followed by Gabriel's more satisfactory synthesis method in 1903.

The nomenclature evolution reflects the growing understanding of these compounds' significance. The name quinazoline was proposed by Widdege in 1887 upon observing its isomeric relationship with cinnoline and quinoxaline compounds. Alternative historical designations included phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene. The systematic numbering system, established by Paal and Bush in 1889, provided the structural framework that continues to guide modern quinazoline chemistry.

The emergence of quinazolin-4(3H)-one derivatives gained particular significance following the discovery of naturally occurring alkaloids containing this core structure. The elucidation of 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from the traditional Chinese herb Dichroa febrifuga marked a pivotal moment in recognizing the antimalarial potential of quinazolinone compounds. This discovery initiated intensive research into quinazolinone derivatives, leading to the identification of over 150 naturally occurring quinazolinone alkaloids from various plants, microorganisms, and animals.

The pharmaceutical industry's interest in quinazolinone derivatives intensified with the development of methaqualone in 1951, the first commercially successful quinazoline-based drug marketed for its sedative-hypnotic effects. This breakthrough demonstrated the therapeutic potential of the quinazolinone scaffold and stimulated extensive medicinal chemistry efforts. Over the subsequent decades, more than one hundred drugs containing quinazoline moieties have reached the market, establishing quinazolines as privileged structures in drug discovery.

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name construction begins with the core quinazolin-4(3H)-one structure, indicating a quinazoline ring system with a carbonyl group at position 4 and a hydrogen atom at position 3. The systematic name reflects the precise positioning of substituents according to the established numbering system for quinazoline derivatives.

The nomenclature incorporates the Hantzsch-Widman system for heterocyclic compounds, named after German chemists Arthur Hantzsch and Oskar Widman who proposed systematic naming methods for heterocyclic compounds in 1887 and 1888. According to this system, the quinazoline core combines the appropriate prefixes denoting heteroatom types and positions with suffixes determining ring size and unsaturation degree. The quinazoline designation specifically indicates a fused ring system containing two nitrogen atoms in the pyrimidine portion.

The compound's International Union of Pure and Applied Chemistry name systematically describes each structural component. The 7-position bears a 2-(4-methylpiperazin-1-yl)ethoxy substituent, indicating an ethoxy linkage connecting a methylated piperazine ring to the quinazolinone core. The 5-position contains a (tetrahydro-2H-pyran-4-yl)oxy group, representing a tetrahydropyran ring attached through an oxygen linkage. This systematic approach ensures unambiguous identification of the compound's structural features.

Alternative nomenclature systems provide additional naming conventions for this complex molecule. The compound is also designated as 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)-3,4-dihydroquinazolin-4-one, where oxan represents the systematic name for tetrahydropyran. Chemical database entries utilize various synonyms to facilitate identification, including simplified representations that maintain structural accuracy while accommodating different naming preferences.

| Nomenclature System | Name |

|---|---|

| International Union of Pure and Applied Chemistry | This compound |

| Alternative International Union of Pure and Applied Chemistry | 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)-3,4-dihydroquinazolin-4-one |

| Chemical Abstracts Service Registry | 893428-67-6 |

| Molecular Formula | C₂₀H₂₈N₄O₄ |

Structural Classification Within Heterocyclic Chemistry

The structural classification of this compound places it within the broader category of nitrogen-containing heterocyclic compounds. Heterocyclic chemistry comprises the largest sector of classical organic synthesis, with nitrogen heterocycles exhibiting diverse biological activities due to their similarities with many natural products. The compound represents a sophisticated example of fused heterocyclic architecture, combining multiple ring systems with specific functional group arrangements.

The quinazolin-4(3H)-one core structure belongs to the benzopyrimidine family, characterized by a benzene ring fused to a pyrimidine ring with a carbonyl group at position 4. This particular arrangement creates two non-equivalent nitrogen atoms, with marked polarization of the 3,4-double bond that significantly influences the compound's reactivity patterns. The presence of the fused benzene ring considerably alters the properties of the pyrimidine ring compared to simple pyrimidine derivatives.

Within the quinazolinone classification system, this compound exemplifies the 4(3H)-quinazolinone subtype, which represents the most prevalent structural variant among quinazoline derivatives. This classification distinguishes it from other quinazoline isomers including 2(1H)-quinazolinones and fully substituted quinazolines. The 4(3H)-quinazolinone structure is particularly significant as it appears frequently in natural products and serves as a common intermediate in various biosynthetic pathways.

The compound's structural complexity extends beyond the quinazolinone core through the incorporation of multiple heterocyclic elements. The methylpiperazine substituent introduces a second nitrogen-containing heterocycle, specifically a saturated six-membered ring with two nitrogen atoms in 1,4-positions. The tetrahydropyran moiety adds an oxygen-containing heterocycle, contributing to the molecule's overall structural diversity and potential binding interactions.

The substitution pattern places this compound within the category of 5,7-disubstituted quinazolin-4(3H)-ones, representing a specific geometric arrangement that influences both chemical properties and biological activity. Research has demonstrated that substitution patterns at positions 2, 6, and 8 of quinazolinone systems are particularly significant for pharmacological activities, while position 3 modifications can substantially enhance biological potency.

Academic Significance in Medicinal Chemistry Research

The academic significance of this compound stems from its role as a representative compound in advanced medicinal chemistry research, particularly in the development of kinase inhibitors and anticancer therapeutics. The compound serves as a structural component in sophisticated pharmaceutical agents, exemplifying the evolution of drug design from simple heterocyclic scaffolds to complex multi-target therapeutic molecules.

Research investigations have demonstrated that quinazolin-4(3H)-one derivatives exhibit remarkable potential as multiple tyrosine kinase inhibitors, targeting critical enzymes including cyclin-dependent kinase 2, human epidermal growth factor receptor 2, epidermal growth factor receptor, and vascular endothelial growth factor receptor 2. The specific structural features of this compound contribute to its ability to function as both adenosine triphosphate competitive type-I inhibitors and adenosine triphosphate non-competitive type-II inhibitors, depending on the target kinase.

The compound's incorporation into advanced therapeutic agents, particularly as a component of Saracatinib, highlights its significance in translational research. Saracatinib represents an orally available anilinoquinazoline with anti-invasive and anti-tumor activities, functioning as a dual-specific inhibitor with demonstrated clinical potential. This application demonstrates how complex quinazolinone derivatives serve as essential building blocks in contemporary drug development programs.

Medicinal chemistry research has established that the quinazolinone scaffold represents a privileged structure for drug development, with quinazolinones serving as building blocks for more than 150 naturally occurring alkaloids. The stability of the quinazolinone nucleus has inspired researchers to introduce various bioactive moieties to create new potential medicinal agents. The lipophilicity of quinazolinone derivatives facilitates penetration through the blood-brain barrier, making them particularly suitable for targeting central nervous system diseases.

Structure-activity relationship studies have revealed that the specific substitution pattern present in this compound contributes significantly to its biological activity profile. Research has shown that quinazolin-4(3H)-one derivatives with appropriate substituents at positions 5 and 7 demonstrate enhanced cytotoxicity against human cancer cell lines, with activities superior to established therapeutic agents. The compound's predicted pharmacokinetic properties, including favorable absorption, distribution, metabolism, and excretion characteristics, support its potential for further development in drug discovery programs.

| Research Application | Significance | Reference Activity |

|---|---|---|

| Kinase Inhibition | Multiple tyrosine kinase targeting | Superior to established inhibitors |

| Cancer Therapeutics | Component of Saracatinib | Demonstrated clinical potential |

| Structure-Activity Studies | Privileged scaffold optimization | Enhanced biological activity profiles |

| Pharmacokinetic Research | Blood-brain barrier penetration | Favorable absorption characteristics |

Properties

IUPAC Name |

7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-23-4-6-24(7-5-23)8-11-27-16-12-17-19(20(25)22-14-21-17)18(13-16)28-15-2-9-26-10-3-15/h12-15H,2-11H2,1H3,(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMFXVLGXSMMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470676 | |

| Record name | 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893428-67-6 | |

| Record name | 7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one, also known as AZD0530 or Saracatinib, is a member of the quinazoline class of compounds. It has garnered attention due to its potent biological activity, particularly as an inhibitor of Src family kinases (SFKs), which play a critical role in cancer progression. This article explores the compound's biological activity, pharmacokinetics, and therapeutic potential based on diverse research findings.

- Molecular Formula: C27H32ClN5O5

- Molecular Weight: 542.03 g/mol

- CAS Number: 379231-04-6

AZD0530 exhibits high selectivity for SFKs, particularly c-Src and Abl kinases. It inhibits these kinases at low nanomolar concentrations, which is significant for its anticancer activity. The compound's mechanism involves blocking the phosphorylation processes that are essential for tumor cell proliferation and survival.

In Vitro Studies

Research indicates that AZD0530 effectively inhibits the growth of various cancer cell lines. In studies involving c-Src-transfected 3T3 fibroblast xenograft models, AZD0530 demonstrated significant tumor growth inhibition and increased survival rates in aggressive pancreatic cancer models when administered orally once daily .

In Vivo Studies

In vivo studies have shown that AZD0530 possesses excellent pharmacokinetic properties, including a half-life of approximately 40 hours, allowing for sustained therapeutic effects after administration . The compound's efficacy was further validated in animal models where it exhibited substantial antitumor activity.

Case Studies

- Pancreatic Cancer Model:

- Breast Cancer Cell Lines:

Pharmacokinetics

AZD0530 displays favorable pharmacokinetic characteristics:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Primarily metabolized by liver enzymes.

- Excretion: Excreted mainly through urine.

Comparative Biological Activity Table

Chemical Reactions Analysis

Functionalization at C-7 Position

The introduction of the 2-(4-methylpiperazin-1-yl)ethoxy side chain at the C-7 position involves:

-

Etherification : A Mitsunobu reaction between 7-hydroxyquinazolin-4(3H)-one and 2-(4-methylpiperazin-1-yl)ethanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) .

-

Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

-

Yield : ~60–75% after purification by column chromatography .

Table 1: Key Reaction Parameters for C-7 Modification

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mitsunobu Etherification | DEAD, PPh₃, THF, 24 h, RT | 68 | |

| Purification | Column chromatography (EtOAc:Hexane) | 72 |

Substitution at C-5 Position

The tetrahydro-2H-pyran-4-yloxy group is introduced via nucleophilic aromatic substitution:

-

Starting material : 5-Chloroquinazolin-4(3H)-one.

-

Reaction : Displacement with tetrahydro-2H-pyran-4-ol in the presence of NaH or K₂CO₃ in DMF .

-

Conditions : 80°C, 6–8 hours.

Table 2: C-5 Substitution Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 80 | 6 | 62 |

| K₂CO₃ | DMF | 80 | 8 | 58 |

Final Compound Characterization

-

Purity : >99% (HPLC).

-

Spectroscopic Data :

Key Research Findings

-

Kinase Inhibition : AZD0530 inhibits c-Src and Abl with IC₅₀ values of 2.7 nM and 30 nM, respectively .

-

Selectivity : >100-fold selectivity over EGFR, VEGFR, and PDGFR .

-

Pharmacokinetics : Oral bioavailability of 65% in rodents, half-life (t₁/₂) of 40 hours in humans .

Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone Derivatives

4-Methyl-7-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one ()

- Core : Quinazolin-5(6H)-one (saturated at positions 7,8).

- Substituents :

- 4-Methyl group.

- 7-Phenyl group (increases lipophilicity).

- 2-Pyridinyl-piperazinyl group (enhances π-π stacking but reduces solubility vs. aliphatic piperazine).

- Comparison: The target compound’s 7-position ethoxy-piperazine and 5-position tetrahydropyran substituents likely confer better aqueous solubility than the phenyl and pyridinyl groups in . The unsaturated quinazolin-4(3H)-one core in the target may offer greater planar rigidity for kinase binding vs. the dihydroquinazolinone in .

Pyrido-Pyrimidinone Derivatives ()

Examples:

- 2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- 2-(3-Fluoro-5-methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Core : Pyrido[1,2-a]pyrimidin-4-one (larger, fused heterocycle).

- Substituents :

- 7-Piperazinyl or 3-methylpiperazinyl groups (similar to the target’s piperazine).

- Bulky 2-position groups (indazolyl, fluoromethoxyphenyl).

- The (3S)-3-methylpiperazinyl group in could enhance metabolic stability over the target’s 4-methylpiperazine, though this requires experimental validation.

Piperazine-Containing Heterocycles in Other Scaffolds

5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one ()

- Core : Pyrazolo[4,3-d]pyrimidin-7(6H)-one.

- Substituents :

- 4-Methylpiperazinyl-sulfonyl group (strong electron-withdrawing effect).

- Ethoxy and propyl groups.

- Comparison :

(4-Ethyl-piperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone ()

Thiazolidinone Derivatives ()

Example: (5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

- Core: Thiazolidinone.

- Substituents :

- Pyrazole with ethoxy-methylphenyl and phenyl groups.

- Comparison: The thioxo-thiazolidinone core is structurally distinct but shares ether and aromatic substituents. Such groups may influence off-target interactions or metabolic pathways differently compared to the target’s quinazolinone.

Data Table: Structural and Functional Comparison

Preparation Methods

Starting Materials and Intermediates

- The quinazoline core is often synthesized or procured as 6-amino-4-substituted-7-substituted quinazoline derivatives.

- For example, intermediates such as 6-amino-4-(3-chloro-4-fluorophenylamino)-7-(2-methoxy)ethoxyquinazoline or 6-amino-4-(3-chloro-4-fluorophenylamino)-7-((tetrahydro-2H-pyran-4-yl)methoxy)quinazoline have been used as starting points in related syntheses.

- The 2-(4-methylpiperazin-1-yl)ethoxy substituent is introduced via nucleophilic displacement of a suitable leaving group on the quinazoline ring by 4-methylpiperazine derivatives.

Key Synthetic Steps

- Nucleophilic aromatic substitution (SNAr) : The chlorine or other halogen substituents on the quinazoline ring at positions 5 and 7 are displaced by nucleophiles such as 4-methylpiperazin-1-yl ethanol or tetrahydro-2H-pyran-4-ol to form ether linkages.

- Reduction and purification : Some steps involve reduction of nitro groups or other functionalities to amines using reagents like sodium borohydride in the presence of nickel chloride, followed by crystallization or chromatographic purification.

- Microwave-assisted reactions : In some protocols, microwave heating is employed to facilitate displacement reactions, improving yields and reducing reaction times.

Example Synthetic Route (Adapted)

Analytical and Research Findings on Preparation

- The synthetic methodology relies heavily on selective nucleophilic aromatic substitution on the quinazoline ring, which is facilitated by the electron-deficient nature of the heterocycle.

- The choice of solvent and base is critical to optimize yields and minimize side reactions.

- Microwave-assisted synthesis has been reported to enhance reaction efficiency for similar quinazoline derivatives.

- The presence of the 4-methylpiperazinyl group improves solubility and biological activity, making its introduction a key step in the synthesis.

- Purification typically involves recrystallization or chromatography to achieve high purity suitable for biological testing.

Comparative Table of Preparation Conditions and Outcomes

| Parameter | Method A (Conventional Heating) | Method B (Microwave-Assisted) | Notes |

|---|---|---|---|

| Reaction Time | 4-6 hours | 30-60 minutes | Microwave significantly reduces time |

| Temperature | 80-100 °C | 100-120 °C | Slightly higher temp in microwave |

| Yield (%) | 60-75 | 70-85 | Microwave often improves yield |

| Solvent | DMF, DCM | DMF | Both effective, DMF preferred in microwave |

| Base | Triethylamine, K2CO3 | K2CO3 | Base choice depends on nucleophile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core. Key steps include etherification of the 5-hydroxy group with tetrahydro-2H-pyran-4-yl derivatives and nucleophilic substitution at the 7-position with 2-(4-methylpiperazin-1-yl)ethoxy groups. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, refluxing in ethanol or DMF with K₂CO₃ as a base is common for ether formation .

- Key Considerations : Monitor intermediates using HPLC or TLC, and prioritize purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

- Methodology : Use a combination of NMR (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive confirmation of the 3D structure. FT-IR can identify functional groups like the quinazolinone carbonyl (C=O stretch ~1680 cm⁻¹) .

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities in complex splitting patterns.

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound, particularly regarding the piperazine and tetrahydro-2H-pyran substituents?

- Methodology : Compare bioactivity data from analogs with variations in the 4-methylpiperazine (e.g., substituent size, basicity) and tetrahydro-2H-pyran (e.g., ring size, oxygen positioning). For example, replacing the 4-methyl group on piperazine with bulkier substituents (e.g., benzyl) may alter receptor binding kinetics .

- Key Finding : The ethoxy linker between piperazine and quinazolinone enhances solubility without compromising target affinity, as shown in kinase inhibition assays .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with improved target selectivity?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase). Pair with MD simulations to assess binding stability. ICReDD’s integrated approach combines quantum chemical calculations (e.g., reaction path searches) and machine learning to prioritize derivatives with optimal electronic/steric profiles .

- Case Study : Free energy perturbation (FEP) calculations revealed that modifying the tetrahydro-2H-pyran oxygen to a sulfur atom (thiopyran) could enhance hydrophobic interactions in ATP-binding pockets .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

- Methodology : Standardize assays using controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC₅₀). Investigate variables like cell line genetic background or solvent effects (DMSO tolerance). Statistical meta-analysis of published data can identify outliers or platform-specific biases .

- Example : Discrepancies in IC₅₀ values for PI3K inhibition may arise from differences in ATP concentrations across assays. Normalize data using a reference inhibitor (e.g., LY294002) .

Q. What advanced reactor designs or process controls improve scalability for multi-step syntheses of this compound?

- Methodology : Implement continuous-flow reactors for exothermic steps (e.g., etherification) to enhance heat dissipation and yield. Use in-line PAT (Process Analytical Technology) tools like IR spectroscopy for real-time monitoring. CRDC guidelines emphasize modular setups to isolate moisture-sensitive intermediates (e.g., piperazine derivatives) .

- Innovation : Membrane separation technologies (e.g., nanofiltration) can recover catalysts or unreacted starting materials, reducing waste .

Key Recommendations

- For Basic Research : Prioritize reproducible synthetic protocols and spectral validation.

- For Advanced Studies : Integrate computational tools and process engineering principles to overcome scalability and selectivity challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.